Cas no 943112-78-5 (Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate)

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate structure
943112-78-5 structure
Produktname:Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
CAS-Nr.:943112-78-5
MF:C10H10N2O2
MW:190.198602199554
MDL:MFCD15203666
CID:840324
PubChem ID:20110289

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
    • AK146475
    • 6967AJ
    • FCH924816
    • SY011682
    • AX8284038
    • ST24047730
    • 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid methyl ester
    • Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (ACI)
    • MFCD15203666
    • BS-18266
    • CS-0084385
    • AKOS000348674
    • SCHEMBL24655998
    • DB-079848
    • Methyl2-methylimidazo[1,2-a]pyridine-3-carboxylate
    • 943112-78-5
    • C77248
    • MDL: MFCD15203666
    • Inchi: 1S/C10H10N2O2/c1-7-9(10(13)14-2)12-6-4-3-5-8(12)11-7/h3-6H,1-2H3
    • InChI-Schlüssel: LRDHMQIRNWVJTH-UHFFFAOYSA-N
    • Lächelt: O=C(C1N2C(C=CC=C2)=NC=1C)OC

Berechnete Eigenschaften

  • Genaue Masse: 190.074227566g/mol
  • Monoisotopenmasse: 190.074227566g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 232
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topologische Polaroberfläche: 43.6

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Ambeed
A107465-250mg
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
943112-78-5 95%
250mg
$21.0 2025-02-25
eNovation Chemicals LLC
D910876-5g
Methyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate
943112-78-5 95%
5g
$715 2024-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EP413-50mg
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
943112-78-5 95+%
50mg
98.0CNY 2021-08-04
Chemenu
CM151085-1g
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
943112-78-5 95+%
1g
$366 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EP413-200mg
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
943112-78-5 95+%
200mg
226.0CNY 2021-08-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X56495-1g
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
943112-78-5 95%
1g
¥531.0 2023-09-05
Chemenu
CM151085-250mg
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
943112-78-5 95+%
250mg
$164 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EP413-250mg
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
943112-78-5 95+%
250mg
876CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EP413-100mg
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
943112-78-5 95+%
100mg
384CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EP413-1g
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
943112-78-5 95+%
1g
812.0CNY 2021-08-03

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Polyethylene glycol ;  5 min, rt; 1 h, 80 °C
Referenz
Sonochemical Synthesis and In Silico Evaluation of Imidazo[1,2-a]Pyridine Derivatives as Potential Inhibitors of Sirtuins
Ramarao, Sidda; Pothireddy, Mohanreddy; Venkateshwarlu, Rapolu; Moturu, Krishna Murthy V. R.; Siddaiah, Vidavalur; et al, Polycyclic Aromatic Compounds, 2023, 43(4), 3741-3760

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Solvents: Ethanol ;  20 h, reflux
Referenz
Design, Synthesis, and Pharmacological Evaluation of N-Acylhydrazones and Novel Conformationally Constrained Compounds as Selective and Potent Orally Active Phosphodiesterase-4 Inhibitors
Kummerle, Arthur E.; Schmitt, Martine; Cardozo, Suzana V. S.; Lugnier, Claire; Villa, Pascal; et al, Journal of Medicinal Chemistry, 2012, 55(17), 7525-7545

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Boron trifluoride etherate ,  Tetrabutylammonium iodide Solvents: Acetonitrile ;  9 h, 80 °C
Referenz
TBAI-catalyzed oxidative coupling of aminopyridines with β-keto esters and 1,3-diones - synthesis of imidazo[1,2-a]pyridines
Ma, Lijuan; Wang, Xianpei; Yu, Wei; Han, Bing, Chemical Communications (Cambridge, 2011, 47(40), 11333-11335

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Bromotrichloromethane ,  Potassium bicarbonate Solvents: Acetonitrile ;  5 h, 80 °C
Referenz
2-Aminopyridines as an α-Bromination Shuttle in a Transition Metal-Free One-Pot Synthesis of Imidazo[1,2-a]pyridines
Roslan, Irwan Iskandar; Ng, Kian-Hong; Chuah, Gaik-Khuan; Jaenicke, Stephan, Advanced Synthesis & Catalysis, 2016, 358(3), 364-369

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Thermal and microwave-assisted rapid syntheses of substituted imidazo[1,2-a]pyridines under solvent- and catalyst-free conditions [Erratum to document cited in CA154:588804]
Chunavala, Kaushik C.; Joshi, Girdhar; Suresh, Eringathodi; Adimurthy, Subbarayappa, Synthesis, 2011, (8),

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ,  Bromotrichloromethane ;  10 h, rt
Referenz
Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle
Roslan, Irwan Iskandar; Ng, Kian-Hong; Wu, Ji'-En; Chuah, Gaik-Khuan; Jaenicke, Stephan, Journal of Organic Chemistry, 2016, 81(19), 9167-9174

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Iodobenzene diacetate Catalysts: Boron trifluoride etherate Solvents: Tetrahydrofuran ;  overnight, 7 °C
Referenz
Synthesis of imidazo[1,2-a]pyridines by the bis(acetyloxy)(phenyl)-λ3-iodane-mediated oxidative coupling of 2-aminopyridines with β-keto esters and 1,3-diones
Wang, Xianpei; Ma, Lijuan; Yu, Wei, Synthesis, 2011, (15), 2445-2453

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 rt; 10 min, 55 °C
1.2 Reagents: Sodium sulfite Solvents: Water ;  pH 8 - 9
Referenz
Thermal and microwave-assisted rapid syntheses of substituted imidazo[1,2-a]pyridines under solvent- and catalyst-free conditions
Chunavala, Kaushik C.; Joshi, Girdhar; Suresh, Eringathodi; Adimurthy, Subbarayappa, Synthesis, 2011, (4), 635-641

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 3.5 h, rt
Referenz
A Novel Solvent-Free Approach to Imidazole Containing Nitrogen-Bridgehead Heterocycles
Attanasi, Orazio A.; Bianchi, Luca; Campisi, Linda A.; De Crescentini, Lucia; Favi, Gianfranco; et al, Organic Letters, 2013, 15(14), 3646-3649

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: Methanol ;  overnight, rt
Referenz
Synthesis and characterisation of novel N substituted 2-methylimidazo[1,2a]pyridine-3-carboxamides
Han, Tao; Shi, Zhichuan; Peng, Yongle; Zhao, Zhigang, Journal of Chemical Research, 2011, 35(4), 243-245

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Water ;  30 min, 80 °C
1.2 30 min, 80 °C
Referenz
NBS mediated protocol for the synthesis of N-bridged fused heterocycles in water
Bhagat, Saket B.; Telvekar, Vikas N., Tetrahedron Letters, 2017, 58(37), 3662-3666

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Carbon tetrabromide Solvents: Acetonitrile ;  3 - 36 h, 80 °C
Referenz
CBr4 Mediated Oxidative C-N Bond Formation: Applied in the Synthesis of Imidazo[1,2-α]pyridines and Imidazo[1,2-α]pyrimidines
Huo, Congde; Tang, Jing; Xie, Haisheng; Wang, Yajun; Dong, Jie, Organic Letters, 2016, 18(5), 1016-1019

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium bromide Catalysts: Erythrosine Solvents: Acetonitrile ;  24 h, rt
Referenz
Photocatalytic regeneration of brominating agent in the visible light-mediated synthesis of imidazo[1,2-a]pyridines
Roslan, Irwan Iskandar; Ng, Kian-Hong; Jaenicke, Stephan; Chuah, Gaik-Khuan, Catalysis Science & Technology, 2019, 9(6), 1528-1534

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Raw materials

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Preparation Products

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:943112-78-5)Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
A859477
Reinheit:99%
Menge:5g
Preis ($):269.0